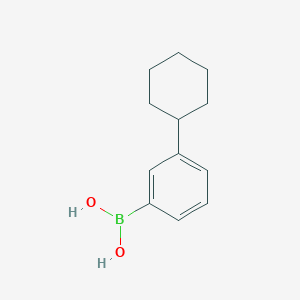
(3-Cyclohexylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclohexylphenyl)boronic acid is an organic compound with the molecular formula C12H17BO2. It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, amines, and other Lewis bases. This property makes boronic acids valuable in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Cyclohexylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, an aryl Grignard reagent can be reacted with a borate ester at low temperatures to produce the desired boronic acid . Another method includes the borylation of aryl halides using diboron reagents under palladium catalysis .
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for the efficient synthesis of boronic acids with high throughput and minimal reaction times .
Análisis De Reacciones Químicas
Types of Reactions: (3-Cyclohexylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium acetate, and solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents are typically employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
(3-Cyclohexylphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Cyclohexylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in various applications, such as sensing and catalysis. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, facilitating the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Cyclohexylboronic acid
- 4-Methylphenylboronic acid
Comparison: (3-Cyclohexylphenyl)boronic acid is unique due to the presence of both a cyclohexyl and a phenyl group, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it may exhibit different steric and electronic effects, making it suitable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C12H17BO2 |
|---|---|
Peso molecular |
204.08 g/mol |
Nombre IUPAC |
(3-cyclohexylphenyl)boronic acid |
InChI |
InChI=1S/C12H17BO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10,14-15H,1-3,5-6H2 |
Clave InChI |
OMTVRBZXOXCNAF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2CCCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



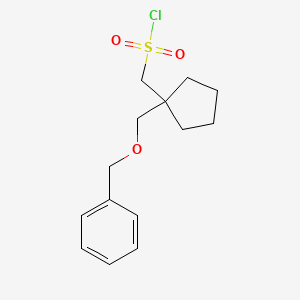
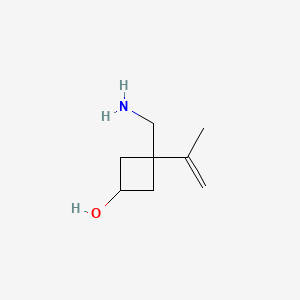
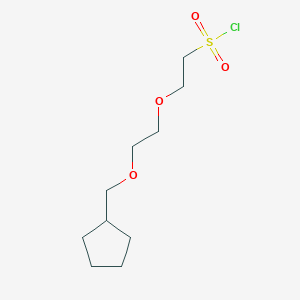

![1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane](/img/structure/B13474009.png)
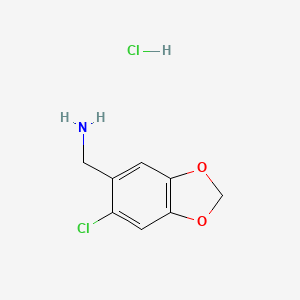
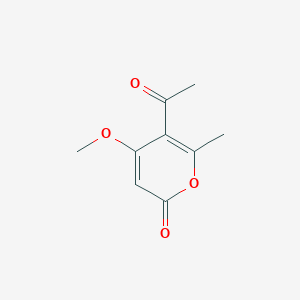
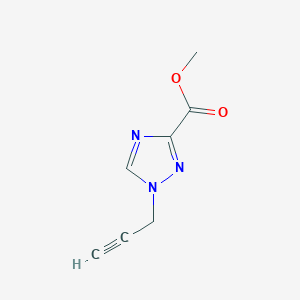

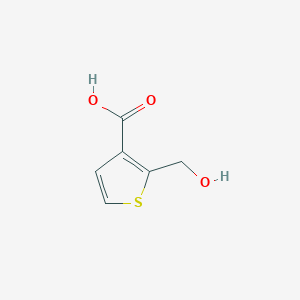
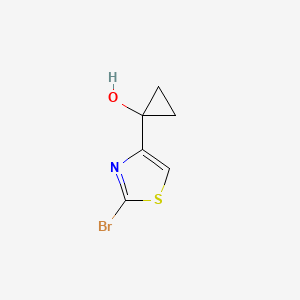
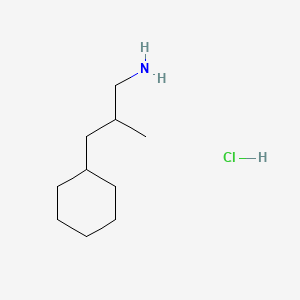
![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
